molecular formula C16H27NO4 B584423 trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid) CAS No. 93940-19-3

trans-trans-4,4'-Iminodimethylenedi(cyclohexanecarboxylic acid)

Cat. No.: B584423
CAS No.: 93940-19-3
M. Wt: 297.395
InChI Key: XHPXSMWMAJGYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tranexamic Acid Dimer, also known as trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) or R7PAC6437T, primarily targets plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis process, which is the body’s mechanism for breaking down blood clots .

Mode of Action

Tranexamic Acid Dimer acts as an antifibrinolytic . It competitively inhibits the activation of plasminogen to plasmin . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin . This compound binds more strongly than aminocaproic acid (another antifibrinolytic) to both the strong and weak receptor sites of the plasminogen molecule .

Biochemical Pathways

The primary biochemical pathway affected by Tranexamic Acid Dimer is the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, this compound prevents the dissolution of fibrin, a protein that forms the meshwork of blood clots . This action effectively reduces or prevents hemorrhagic episodes, especially in the context of hyperfibrinolytic disorders .

Pharmacokinetics

The initial volume of distribution of Tranexamic Acid Dimer is approximately 0.18 L/kg , and its steady-state volume of distribution is 0.39 L/kg . This compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Result of Action

The primary result of Tranexamic Acid Dimer’s action is the reduction or prevention of significant bleeding . This is particularly beneficial in conditions characterized by hyperfibrinolysis, where there is an increased breakdown of blood clots leading to excessive bleeding .

Action Environment

The efficacy of Tranexamic Acid Dimer can be influenced by various environmental factors. For instance, the dosage of Tranexamic Acid Dimer can significantly impact its effectiveness and potential side effects. High doses of Tranexamic Acid Dimer have been associated with an increased risk of seizure activity . Therefore, careful dosage adjustment and monitoring are essential to ensure the safe and effective use of this compound .

Biochemical Analysis

Biochemical Properties

Tranexamic Acid Dimer is an antifibrinolytic that competitively inhibits the activation of plasminogen to plasmin . It binds more strongly than aminocaproic acid to both the strong and weak receptor sites of the plasminogen molecule . It has been shown to attenuate urokinase plasminogen activator (uPA) activity with an inhibitory constant (K i) of 2 mM .

Cellular Effects

Tranexamic Acid Dimer has been shown to have effects on various types of cells. For instance, it has been found to inhibit cell migration of MDA-MB-231 BAG breast cancer cells in vitro . It also improves clot strength and decreases fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model .

Molecular Mechanism

The molecular mechanism of Tranexamic Acid Dimer involves its binding to the lysine binding sites in plasminogen and tissue-type plasminogen activator, impairing their interaction with the exposed lysine residues on the fibrin surface . This impedes the fibrinolytic pathway by decreasing consumption of fibrinogen and clot dissolution .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tranexamic Acid Dimer have been observed to change over time. For instance, in a study involving spinal surgery, the rise of D-dimer was attenuated from 8.3 ± 5.0 μg/mL in the control cohort to 3.3 ± 3.2 μg/mL for the Tranexamic Acid Dimer cohort .

Dosage Effects in Animal Models

In animal models, the effects of Tranexamic Acid Dimer vary with different dosages. In a study involving dogs, it was found that the maximum amplitude (representing maximum clot strength) significantly increased from baseline at all time points for all treatments .

Metabolic Pathways

Tranexamic Acid Dimer is involved in the fibrinolytic pathway. It competitively inhibits the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots .

Transport and Distribution

The initial volume of distribution of Tranexamic Acid Dimer is 0.18 L/kg and its steady-state volume of distribution is 0.39 L/kg . It distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) involves the reaction of cyclohexanecarboxylic acid derivatives with an amine source under specific conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: trans-trans-4,4’-Iminodimethylenedi(cyclohexanecarboxylic acid) is unique due to its specific structural configuration and its role as an impurity marker for Tranexamic Acid. Its ability to enhance the viscosity and elasticity of skin care products also sets it apart from other similar compounds .

Properties

IUPAC Name

4-[[(4-carboxycyclohexyl)methylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c18-15(19)13-5-1-11(2-6-13)9-17-10-12-3-7-14(8-4-12)16(20)21/h11-14,17H,1-10H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPXSMWMAJGYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CNCC2CCC(CC2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30917016
Record name 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93940-19-3
Record name Tranexamic acid dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093940193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-[Azanediylbis(methylene)]di(cyclohexane-1-carboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30917016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-trans-4,4'-iminodimethylenedi(cyclohexanecarboxylic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.091.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANEXAMIC ACID DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7PAC6437T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.